molecular formula C9H11NO B13947282 Phenol, 2-[(ethylimino)methyl]- CAS No. 5961-36-4

Phenol, 2-[(ethylimino)methyl]-

Cat. No.: B13947282
CAS No.: 5961-36-4
M. Wt: 149.19 g/mol
InChI Key: SUCJTGMPGPJVNY-UHFFFAOYSA-N
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Description

Phenol, 2-[(ethylimino)methyl]- is a chemical compound with the molecular formula C9H11NO It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by an ethylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2-[(ethylimino)methyl]- can be synthesized through the condensation reaction between phenol and ethylamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods: In an industrial setting, the production of Phenol, 2-[(ethylimino)methyl]- may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Phenol, 2-[(ethylimino)methyl]- can be compared with other similar compounds such as:

    Phenol, 2-[(methylimino)methyl]-: Similar structure but with a methyl group instead of an ethyl group.

    Phenol, 2-[(propylimino)methyl]-: Similar structure but with a propyl group instead of an ethyl group.

    Phenol, 2-[(butylimino)methyl]-: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group in Phenol, 2-[(ethylimino)methyl]- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from its analogs with different alkyl groups.

Properties

CAS No.

5961-36-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(ethyliminomethyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3

InChI Key

SUCJTGMPGPJVNY-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1O

Origin of Product

United States

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